molecular formula C18H18N2OS B380830 (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 503430-46-4

(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B380830
CAS No.: 503430-46-4
M. Wt: 310.4g/mol
InChI Key: RGLAGLUAFMMUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Phenyl and o-Tolyl Groups: These groups can be introduced through nucleophilic substitution reactions.

    Addition of the Ethanol Moiety: This step may involve the reduction of a corresponding ketone or aldehyde precursor.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl and o-tolyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Potential antimicrobial or antifungal properties due to the thiazole ring.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole, 2-mercaptothiazole.

    Phenyl and o-Tolyl Compounds: Compounds like benzyl alcohol, o-toluidine.

Uniqueness

The unique combination of the thiazole ring, phenyl group, o-tolyl group, and ethanol moiety in (Z)-2-(4-phenyl-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol may confer specific properties that are not present in simpler compounds, such as enhanced biological activity or specific chemical reactivity.

Properties

IUPAC Name

2-[2-(2-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-14-7-5-6-10-16(14)19-18-20(11-12-21)17(13-22-18)15-8-3-2-4-9-15/h2-10,13,21H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLAGLUAFMMUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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